![molecular formula C24H26N2O4S2 B2548425 2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951572-67-1](/img/structure/B2548425.png)
2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The presence of the sulfonamide group and the tetrahydroquinoline group would likely have a significant impact on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the types of atoms present would all play a role .Scientific Research Applications
- N-benzenesulfonyl amino acid derivatives have demonstrated antiviral properties . Researchers have investigated their potential in inhibiting viral replication and preventing infection.
- The N-benzenesulfonyl amino acid scaffold has been associated with anti-cancer activity . Investigating the effects of this compound on cancer cell lines could reveal its therapeutic potential.
- N-benzenesulfonyl amino acid esters have shown anti-inflammatory effects . Understanding their mode of action and potential targets could lead to novel anti-inflammatory drugs.
- The compound’s N-benzenesulfonyl moiety may contribute to antimicrobial activity . Researchers could investigate its effectiveness against bacterial, fungal, and parasitic pathogens.
- N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, activating ABA receptors . ABA plays a crucial role in plant stress responses.
- N-benzenesulfonyl amino acid esters serve as important synthetic intermediates . Their versatile reactivity allows for the construction of more complex molecules.
Antiviral Activity
Anti-Cancer Potential
Anti-Inflammatory Properties
Antimicrobial Applications
Activation of Abscisic Acid (ABA) Receptors
Synthetic Building Blocks
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both involved in bacterial membrane synthesis .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide interacts with its targets, the enzymes MurD and GlmU, by inhibiting their function. This interaction is facilitated by the compound’s molecular structure, which allows it to bind to these enzymes and disrupt their normal activity .
Biochemical Pathways
The inhibition of MurD and GlmU by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide affects the biochemical pathways involved in bacterial membrane synthesis. The downstream effects of this disruption include impaired bacterial growth and proliferation, as these enzymes play a crucial role in the formation of the bacterial cell wall .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is the bactericidal activity against both Gram-positive and Gram-negative pathogens. The compound’s interaction with its targets leads to a disturbed membrane architecture in bacteria such as Staphylococcus aureus and Escherichia coli, ultimately leading to their death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFASOCXPTYZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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